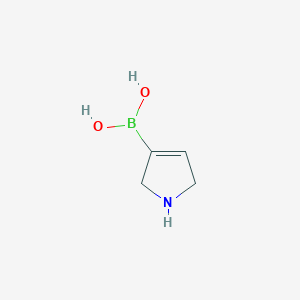
2,5-dihydro-1H-pyrrol-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organic compound with the molecular formula C4H8BNO2 It is a boronic acid derivative that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. The triflation step uses t-BuOK as a base, which has been shown to be highly efficient. The one-pot protocol for this synthesis is preferred over conventional step-by-step methods due to its simplicity and efficiency .
Industrial Production Methods
While specific industrial production methods for (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid are not extensively documented, the general approach involves scalable synthesis techniques that can produce multigram quantities of the compound. This includes the use of commercially available reagents and common laboratory equipment to facilitate the production process .
化学反応の分析
Types of Reactions
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The boronic acid group can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .
科学的研究の応用
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid has several scientific research applications:
作用機序
The mechanism by which (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
Pinacol boronic esters: These compounds are also valuable building blocks in organic synthesis and share similar reactivity with (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
N-Boc-3-oxopyrrolidine: This compound is used as a precursor in the synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid.
Uniqueness
(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines a pyrrole ring with a boronic acid group.
特性
CAS番号 |
1276113-92-8 |
|---|---|
分子式 |
C4H8BNO2 |
分子量 |
112.93 g/mol |
IUPAC名 |
2,5-dihydro-1H-pyrrol-3-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2 |
InChIキー |
VHOVLXMLZLNXEO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCNC1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















